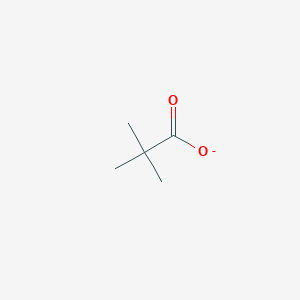

Pivalate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9O2- |

|---|---|

Molecular Weight |

101.12 g/mol |

IUPAC Name |

2,2-dimethylpropanoate |

InChI |

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/p-1 |

InChI Key |

IUGYQRQAERSCNH-UHFFFAOYSA-M |

SMILES |

CC(C)(C)C(=O)[O-] |

Canonical SMILES |

CC(C)(C)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Steric hindrance effects of the pivaloyl group in synthesis.

An In-depth Technical Guide to the Steric Hindrance Effects of the Pivaloyl Group in Synthesis

Introduction

In the intricate field of organic synthesis, the ability to control reactivity and selectivity is paramount. The pivaloyl group (Piv or Pv), formally known as the 2,2-dimethylpropanoyl group, is a cornerstone tool for synthetic chemists, primarily due to the profound steric hindrance exerted by its bulky tert-butyl moiety. This steric bulk is not a limitation but a powerful feature, enabling high levels of selectivity in protection schemes, directing reactions to specific sites, and enhancing the stability of intermediates. This technical guide provides a comprehensive overview of the steric effects of the pivaloyl group, offering insights into its application as a protecting group, a stereodirecting auxiliary, and a tool for controlling reactivity. Detailed experimental protocols and quantitative data are provided to support its practical application for researchers, scientists, and professionals in drug development.

The pivaloyl group's structure, with a quaternary carbon adjacent to the carbonyl, creates a congested environment that significantly shields the carbonyl carbon from nucleophilic attack and hinders rotation around adjacent single bonds. This unique characteristic is exploited to achieve chemo-, regio-, and stereoselectivity that would be challenging with less hindered acyl groups like acetyl or benzoyl.

The Pivaloyl Group as a Sterically Demanding Protecting Group

The most common application of the pivaloyl group is the protection of hydroxyl and amino functionalities. Its significant steric bulk imparts a high degree of stability, making the resulting pivaloate esters and pivalamides resistant to a wide range of reaction conditions under which other ester groups might be cleaved.

Stability and Orthogonality

Pivaloate esters are substantially more stable towards hydrolysis than acetate (B1210297) or benzoate (B1203000) esters.[1] This stability allows for the selective deprotection of other acyl groups in the presence of a pivaloyl group. For instance, an acetyl group can be selectively removed using mild basic conditions (e.g., K₂CO₃ in methanol/water) while leaving a pivaloyl group intact.[2] This orthogonality is a critical advantage in the multi-step synthesis of complex molecules like oligosaccharides and natural products.[2][3]

The order of hydrolytic stability for common acyl protecting groups is generally: Pivaloyl (Piv) > Benzoyl (Bz) > Acetyl (Ac) [2]

Regioselective Protection

The steric hindrance of the pivaloyl group is a powerful tool for differentiating between hydroxyl groups in polyol systems. Due to its large size, pivaloyl chloride (PvCl) reacts preferentially with less sterically hindered alcohols. This allows for the highly regioselective protection of primary alcohols in the presence of secondary or tertiary alcohols.[2][4]

Table 1: Quantitative Data on Selective Pivaloylation

| Substrate (Diol) | Reagent/Conditions | Product Ratio (Primary:Secondary) | Yield (%) | Reference |

| 1,2-Propanediol | PivCl, Pyridine, 0°C | >95:5 | ~90% | General observation[2] |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | PivCl, Pyridine | Selective for C2-OH over C3-OH | High | [3] |

Introduction and Removal of the Pivaloyl Group

The introduction (pivaloylation) of the group is typically achieved by reacting the alcohol with pivaloyl chloride or pivaloic anhydride (B1165640).[5][6] Due to the steric hindrance of the reagent itself, these reactions can be slow and often require a catalyst like 4-(dimethylamino)pyridine (DMAP) to accelerate the process, especially for hindered substrates.[2][7]

Conversely, the remarkable stability of the pivaloyl group necessitates more forceful conditions for its removal (deprotection). Standard saponification requires harsh basic conditions. Alternatively, reductive cleavage using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) is effective.[8][9] For N-pivaloyl groups, such as on indoles, strong bases like lithium diisopropylamide (LDA) can be used for deprotection.[10][11]

Table 2: Summary of Protection and Deprotection Conditions

| Reaction | Reagents and Conditions | Functional Group | Comments |

| Protection | Pivaloyl chloride (PivCl), Pyridine or Et₃N, ± DMAP, CH₂Cl₂ | Alcohols, Amines | Standard method; DMAP accelerates reaction with hindered alcohols.[2][5] |

| Pivaloic anhydride (Piv₂O), Lewis Acid (e.g., Sc(OTf)₃) or heat | Alcohols | Alternative to PivCl; can be performed under catalyst-free conditions with heating.[4][5][6] | |

| Deprotection | Strong Base (e.g., NaOH, t-BuOK) in alcohol/water, heat | Pivaloate Esters | Harsher conditions than for acetate/benzoate.[1][9] |

| LiAlH₄ or DIBAL-H in THF or Et₂O | Pivaloate Esters | Reductive cleavage to the alcohol.[8][9] | |

| LDA in THF, 40-45 °C | N-Pivaloyl Indoles | Effective for robust N-Piv groups.[10][11] | |

| Li + catalytic naphthalene (B1677914) in THF | N-Pivaloyl Tetrazoles | Reductive removal under non-acidic conditions.[12] |

Steric Directing Effects in Synthesis

The steric bulk of the pivaloyl group can be strategically employed to direct reactions by physically blocking certain reaction sites, thereby forcing reagents to approach a substrate from a less hindered trajectory or at a more remote position.

Directing Group for Metallation and C-H Functionalization

The pivaloyl group can serve as a powerful directing group in aromatic and heterocyclic chemistry. For instance, in the chemistry of indoles, the N-pivaloyl group's steric bulk effectively shields not only the nitrogen but also the adjacent C-2 position. This has been used to direct intramolecular Friedel-Crafts acylations of indole-3-propionic acid derivatives to the C-4 position, overriding the natural electronic preference for reaction at C-2.[10][11] Similarly, the pivaloylamino group has been used to direct regioselective lithiation to the ortho-methyl group in aminopicoline derivatives.[7]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 3. researchgate.net [researchgate.net]

- 4. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Pivalic acid - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sciforum.net [sciforum.net]

- 11. mdpi.org [mdpi.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic Identification of Pivalate Esters: A Technical Guide for Researchers

[An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals]

Abstract

Pivalate esters, characterized by the sterically hindered tert-butyl group attached to the carbonyl carbon, are of significant interest in medicinal chemistry and organic synthesis, often serving as protecting groups or prodrug moieties. Their unambiguous identification is crucial for reaction monitoring, quality control, and structural elucidation. This technical guide provides a comprehensive overview of the spectroscopic techniques used to identify and characterize this compound esters, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols, tabulated spectral data, and visual aids are presented to facilitate the rapid and accurate identification of this important class of compounds.

Introduction to this compound Esters

This compound esters, formally known as 2,2-dimethylpropanoate esters, are carboxylic acid esters derived from pivalic acid. The defining feature of a this compound ester is the presence of a quaternary carbon adjacent to the carbonyl group, which imparts significant steric hindrance. This steric bulk is responsible for their notable chemical stability, particularly their resistance to hydrolysis. This property makes them valuable as protecting groups for alcohols in multi-step organic syntheses. Furthermore, in drug development, the this compound group can be incorporated to create prodrugs, improving the pharmacokinetic properties of a parent drug.

Given their importance, the precise and efficient identification of this compound esters is a critical task for chemists in research and industry. NMR and IR spectroscopy are powerful, non-destructive analytical techniques that provide detailed structural information, enabling the unambiguous confirmation of the this compound moiety.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound esters. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can confirm the presence and connectivity of the characteristic groups within the ester.

In the ¹H NMR spectrum of a this compound ester, the most prominent and diagnostic signal is a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. This peak is typically found in the upfield region of the spectrum. The chemical shift of the protons on the alcohol portion of the ester will vary depending on their electronic environment.

The ¹³C NMR spectrum provides complementary information. Key signals to identify in a this compound ester include the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the carbons of the tert-butyl methyl groups. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, and to identify quaternary carbons.[1][2] A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent.[1] A DEPT-90 experiment will only show CH signals.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3] For esters, including pivalates, the IR spectrum is characterized by a few strong, diagnostic absorption bands. The most intense and readily identifiable peak is the carbonyl (C=O) stretch.[3][4] Additionally, two distinct C-O stretching vibrations are observed.[3][4] This pattern of three strong peaks is a reliable indicator of an ester functional group.[4]

Tabulated Spectroscopic Data

The following tables summarize the characteristic NMR and IR spectroscopic data for common this compound esters.

Table 1: ¹H NMR Chemical Shifts (δ) for Representative this compound Esters in CDCl₃

| Compound | -(C(CH₃)₃) (s, 9H) | -O-CHₓ- | Other Protons |

| Methyl this compound | ~1.20 ppm | 3.65 ppm (s, 3H) | - |

| Ethyl this compound | ~1.20 ppm | 4.05 ppm (q, 2H) | 1.25 ppm (t, 3H) |

| tert-Butyl this compound | ~1.20 ppm | - | 1.45 ppm (s, 9H) |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: ¹³C NMR Chemical Shifts (δ) for Representative this compound Esters in CDCl₃

| Compound | C =O | -C (CH₃)₃ | -C(C H₃)₃ | Ester Alkyl Group Carbons |

| Methyl this compound | ~178 ppm | ~39 ppm | ~27 ppm | ~51 ppm (-OCH₃) |

| Ethyl this compound | ~178 ppm | ~39 ppm | ~27 ppm | ~60 ppm (-OCH₂), ~14 ppm (-CH₃)[5] |

| tert-Butyl this compound | ~177 ppm | ~39 ppm | ~27 ppm | ~80 ppm (-OC(CH₃)₃), ~28 ppm (-C(CH₃)₃) |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Table 3: Characteristic IR Absorption Frequencies (ν) for this compound Esters

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| C=O Stretch | 1750 - 1735 cm⁻¹[6] | Strong, Sharp[3] |

| C-O Stretch (asymmetric) | 1280 - 1250 cm⁻¹ | Strong |

| C-O Stretch (symmetric) | 1170 - 1100 cm⁻¹ | Strong |

| C-H Stretch (sp³) | 3000 - 2850 cm⁻¹ | Medium to Strong |

Experimental Protocols

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[5]

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the this compound ester in 0.6-0.7 mL of a suitable deuterated solvent.[5][7] For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[5]

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and effective solvent for this compound esters.[5] Ensure the solvent is of high purity to avoid extraneous signals.[5]

-

Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or sonication can aid in dissolution.

-

Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[7] This prevents distortion of the magnetic field homogeneity, which can lead to broad spectral lines.[7]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

IR Sample Preparation

The method for preparing a sample for IR spectroscopy depends on its physical state.

This method is suitable for pure, non-volatile liquid this compound esters.

-

Place a small drop of the liquid sample onto a clean, dry salt plate (e.g., KBr or NaCl).[3]

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[3]

-

Mount the plates in the spectrometer's sample holder.

-

Thoroughly grind 1-2 mg of the solid this compound ester with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the spectrometer's sample holder.

-

Dissolve a small amount of the this compound ester in a volatile solvent (e.g., dichloromethane (B109758) or chloroform).

-

Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]

Visualization of Key Concepts

References

A Comprehensive Guide to the Physical Properties of Common Pivalate Salts and Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of common pivalate salts and esters, substances of significant interest in pharmaceutical and chemical research. The information is presented to facilitate easy comparison and understanding, with detailed experimental protocols for property determination.

Core Physical Properties of this compound Salts and Esters

This compound salts and esters, derived from pivalic acid (2,2-dimethylpropanoic acid), are characterized by the bulky tert-butyl group, which imparts unique physical and chemical properties. These include distinct melting and boiling points, solubility profiles, and densities, which are critical parameters in drug development, formulation, and chemical synthesis.

This compound Salts

This compound salts are typically white crystalline solids at room temperature. Their physical properties are largely influenced by the nature of the cation and the crystal lattice energy.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Sodium this compound | 1184-88-9 | C₅H₉NaO₂ | 124.11 | >300 | White to almost white crystalline powder.[1] |

| Potassium this compound | 19455-23-3 | C₅H₉KO₂ | 140.22 | 200 - 300 | White to almost white crystalline powder.[2][3][4] |

| Calcium this compound | 112028-61-2 | C₁₀H₁₈CaO₄ | 242.33 | Not available | Data not available. |

| Lithium this compound | 14271-99-9 | C₅H₉LiO₂ | 108.07 | Not available | Data not available. |

| Ammonium this compound | Not available | C₅H₁₃NO₂ | 119.16 | Not available | Data not available. |

| Zinc this compound | 15827-10-8 | C₁₀H₁₈O₄Zn | 267.64 | 305 - 315 (sublimation) | White solid.[5] |

Solubility of this compound Salts:

| Compound Name | Water Solubility | Other Solvents |

| Sodium this compound | Soluble.[6] | Very soluble in ethanol, ethyl ether.[1] |

| Potassium this compound | Data not available | Data not available |

| Calcium this compound | Data not available | Data not available |

| Lithium this compound | Data not available | Data not available |

| Ammonium this compound | Data not available | Data not available |

| Zinc this compound | Soluble.[7] | Data not available |

This compound Esters

This compound esters are generally colorless liquids with characteristic fruity odors. Their volatility and boiling points are key properties for their application as solvents and in fragrance formulations.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | Appearance |

| Methyl this compound | 598-98-1 | C₆H₁₂O₂ | 116.16 | -70 | 101-102 | 0.873 | 1.390 | Clear colorless liquid.[8][9][10][11] |

| Ethyl this compound | 3938-95-2 | C₇H₁₄O₂ | 130.18 | -90 | 118-119 | 0.856 | 1.391 | Clear, colorless liquid.[12][13][14][15] |

| n-Propyl this compound | 5129-35-1 | C₈H₁₆O₂ | 144.21 | Not available | Not available | Not available | Not available | Data not available. |

| n-Butyl this compound | 5129-37-3 | C₉H₁₈O₂ | 158.24 | Not available | 164-165 | Not available | Not available | Colorless to pale yellow clear liquid.[16] |

| Isobutyl this compound | Not available | C₉H₁₈O₂ | 158.24 | Not available | Not available | Not available | Not available | Data not available. |

| tert-Butyl this compound | 16474-43-4 | C₉H₁₈O₂ | 158.24 | Not available | 134-135 | 0.813 | Not available | Clear colorless liquid, may darken during storage.[17][18][19] |

Solubility of this compound Esters:

| Compound Name | Water Solubility | Other Solvents |

| Methyl this compound | Insoluble.[11] | Soluble in alcohol and ether.[11] |

| Ethyl this compound | Insoluble.[12][14] | Soluble in alcohol.[14] |

| n-Butyl this compound | Insoluble (126.8 mg/L at 25°C).[16] | Soluble in alcohol.[16] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is paramount for the reliable application of this compound salts and esters in research and development. The following are detailed methodologies for key experiments.

Melting Point Determination (for Solids)

The melting point is a critical indicator of purity for crystalline solids.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the solid sample is completely dry. If necessary, grind the sample to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[2]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.

-

For a more accurate measurement, heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.[2]

-

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the substance.[1][20]

Boiling Point Determination (for Liquids)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath, heating block, or Thiele tube)

-

Rubber band or thread

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid into the test tube.[12][15]

-

Capillary Inversion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.[12][15]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the bottom of the test tube is aligned with the thermometer bulb.[15]

-

Heating: Immerse the assembly in the heating bath. Heat the bath gently.[8]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Recording the Boiling Point: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[15]

Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a compound.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

A range of solvents (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl)

Procedure:

-

Sample Preparation: Place approximately 0.1 g of a solid sample or 0.2 mL of a liquid sample into a small test tube.[13]

-

Solvent Addition: Add 3 mL of the chosen solvent to the test tube in portions, shaking or vortexing after each addition.[13]

-

Observation: Observe whether the sample dissolves completely, partially, or not at all. A substance is generally considered soluble if it forms a homogeneous solution.

-

Systematic Testing: A systematic approach is often employed:

Density Determination

Density is the mass per unit volume of a substance.

For Liquids: Apparatus:

-

Graduated cylinder or pycnometer

-

Analytical balance

Procedure:

-

Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer.

-

Volume of Liquid: Add a known volume of the liquid to the container.

-

Mass of Container and Liquid: Weigh the container with the liquid.

-

Calculation: Subtract the mass of the empty container to find the mass of the liquid. Divide the mass of the liquid by its volume to calculate the density.[4][21]

For Solids (by displacement): Apparatus:

-

Graduated cylinder

-

Analytical balance

-

A liquid in which the solid is insoluble (e.g., water)

Procedure:

-

Mass of Solid: Weigh the solid sample.

-

Initial Volume of Liquid: Add a known volume of the liquid to the graduated cylinder and record the volume.

-

Volume of Liquid and Solid: Carefully place the solid into the graduated cylinder, ensuring it is fully submerged. Record the new volume.

-

Calculation: The difference between the final and initial volumes is the volume of the solid. Divide the mass of the solid by its volume to determine its density.[4][21]

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a newly synthesized or unknown this compound compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgsyn.org [orgsyn.org]

- 6. Zinc this compound | C10H18O4Zn | CID 19435776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Zinc this compound | 15827-10-8 | FZ167525 | Biosynth [biosynth.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. westlab.com [westlab.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. mt.com [mt.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. phillysim.org [phillysim.org]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. butyl this compound, 5129-37-3 [thegoodscentscompany.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. Lithium this compound | C5H9LiO2 | CID 23663658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chemsynthesis.com [chemsynthesis.com]

- 20. pennwest.edu [pennwest.edu]

- 21. wjec.co.uk [wjec.co.uk]

Discovery and history of pivalate in chemical synthesis.

An In-depth Technical Guide on its Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of chemical synthesis, the deliberate and selective manipulation of functional groups is paramount. This necessity has led to the development of a vast arsenal (B13267) of protecting groups, temporary modifications that shield a reactive site while other chemical transformations are carried out elsewhere in the molecule. Among these, the pivaloyl (Piv) group, a sterically hindered acyl moiety, has carved out a significant niche. Its unique combination of stability and selective reactivity has made it an invaluable tool in the synthesis of complex molecules, from pharmaceuticals to materials science. This technical guide provides a comprehensive overview of the discovery, history, and application of the pivalate functionality in chemical synthesis, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in its effective utilization.

Discovery and History: From Trimethylacetic Acid to a Staple Protecting Group

The story of the pivaloyl group is intrinsically linked to its parent carboxylic acid, pivalic acid (2,2-dimethylpropanoic acid). The journey began in the latter half of the 19th century, a period of foundational discoveries in organic chemistry.

The first synthesis of a derivative of pivalic acid, pivaloyl chloride (trimethylacetyl chloride), was achieved by the Russian chemist Aleksandr Butlerov in 1874 .[1][2] Butlerov, a key figure in the development of the theory of chemical structure, prepared pivaloyl chloride by reacting pivalic acid with phosphorus pentachloride.[2][3] This discovery laid the groundwork for the future use of the pivaloyl group in synthesis.

Pivalic acid itself is a colorless, crystalline solid at room temperature.[4] Its commercial-scale production is primarily achieved through the Koch reaction , a process that involves the hydrocarboxylation of isobutene with carbon monoxide in the presence of a strong acid catalyst like hydrogen fluoride.[4][5] This method provides an efficient and economical route to large quantities of pivalic acid, making its derivatives readily accessible for synthetic applications.[4]

The utility of the pivaloyl group as a protective moiety for alcohols was recognized later. Its significant steric bulk, conferred by the quaternary carbon atom, renders this compound esters unusually resistant to hydrolysis and many other reaction conditions compared to less hindered esters like acetates and benzoates.[6] This stability, coupled with the ability to be removed under specific conditions, established the pivaloyl group as a robust and reliable tool in the synthetic chemist's toolbox.

Synthesis of Pivalic Acid and Pivaloyl Chloride

The accessibility of this compound-based reagents is crucial for their widespread use. The following sections detail the primary industrial and laboratory-scale syntheses.

Pivalic Acid Synthesis: The Koch Reaction

The industrial synthesis of pivalic acid is dominated by the Koch reaction.[5] This powerful carbonylation reaction transforms alkenes or alcohols into sterically hindered carboxylic acids.

The reaction is typically carried out under high pressure and at elevated temperatures, using strong acid catalysts.[5]

Pivaloyl Chloride Synthesis

Pivaloyl chloride is the most common reagent for introducing the pivaloyl group. It is typically synthesized from pivalic acid using a chlorinating agent.

This method is widely used due to its efficiency and the convenient removal of byproducts.

Materials:

-

Pivalic acid ((CH₃)₃CCOOH)

-

Thionyl chloride (SOCl₂)

-

Reaction flask with reflux condenser and gas trap

Procedure:

-

In a well-ventilated fume hood, charge a round-bottom flask with pivalic acid.

-

Slowly add a 20-50% molar excess of thionyl chloride to the flask at room temperature. The reaction is exothermic.[7]

-

Once the initial effervescence subsides, slowly heat the reaction mixture to 40-60°C.[2]

-

Maintain this temperature and stir the mixture for approximately 2 hours, or until the evolution of sulfur dioxide and hydrogen chloride gas ceases.[2]

-

Allow the reaction mixture to cool to room temperature.

-

Purify the crude pivaloyl chloride by fractional distillation, collecting the fraction boiling at 104-106°C.[8]

Yield: 75-95%[2]

The Pivaloyl Group in Chemical Synthesis

The primary application of the pivaloyl group in chemical synthesis is as a protecting group for alcohols. Its steric hindrance provides exceptional stability under a variety of reaction conditions.

Protection of Alcohols as this compound Esters

This compound esters are commonly formed by reacting an alcohol with pivaloyl chloride or pivaloic anhydride (B1165640) in the presence of a base.

Materials:

-

Primary alcohol (e.g., benzyl (B1604629) alcohol)

-

Pivaloyl chloride

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the primary alcohol (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure this compound ester.

Quantitative Data:

| Substrate | Reagent | Conditions | Yield (%) | Reference |

| Primary Alcohols | Pivaloyl Chloride, Pyridine | DCM, 0°C to rt | >90 | [9] |

| Secondary Alcohols | Pivaloyl Chloride, Pyridine, DMAP (cat.) | DCM, rt | >85 | [9] |

| Phenols | Pivaloyl Chloride, Pyridine | DCM, rt | >90 | [10] |

Deprotection of this compound Esters

The robust nature of the pivaloyl group necessitates specific conditions for its removal. The most common method is hydrolysis under basic conditions.

Materials:

-

This compound ester

-

Potassium carbonate (K₂CO₃)

-

Methanol (B129727)/Water mixture

Procedure:

-

Dissolve the this compound ester in a mixture of methanol and water.

-

Add an excess of potassium carbonate to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the deprotected alcohol by column chromatography if necessary.

Quantitative Data on Deprotection:

| Substrate | Reagents | Conditions | Yield (%) | Reference |

| Alkyl Pivalates | K₂CO₃ | MeOH/H₂O, rt | High | [9] |

| Aryl Pivalates | Thiophenol, K₂CO₃ (cat.) | NMP, reflux | >90 | [11] |

| N-Pivaloylindoles | LDA | THF, 40-45°C | Quantitative | [12] |

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound-containing compounds is essential for their characterization.

Table of Physical Properties of Common this compound Esters:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Methyl this compound | C₆H₁₂O₂ | 116.16 | 102 | 0.865 |

| Ethyl this compound | C₇H₁₄O₂ | 130.18 | 118 | 0.856 |

| Vinyl this compound | C₇H₁₂O₂ | 128.17 | 116 | 0.881 |

| Isobutyl this compound | C₉H₁₈O₂ | 158.24 | 153 | 0.847 |

Spectroscopic Data for the Pivaloyl Group:

-

¹H NMR: The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the range of δ 1.1-1.3 ppm.[13][14]

-

¹³C NMR: The quaternary carbon of the tert-butyl group resonates around δ 38-39 ppm, while the methyl carbons appear at approximately δ 27 ppm. The carbonyl carbon is typically found in the range of δ 177-179 ppm.

-

IR Spectroscopy: this compound esters exhibit a strong carbonyl (C=O) stretching absorption in the region of 1725-1750 cm⁻¹.[15][16] They also show characteristic C-O stretching bands between 1150 and 1250 cm⁻¹.[16]

Applications in Drug Development

The this compound moiety has found significant application in the pharmaceutical industry, primarily in the design of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This compound esters are often employed to enhance the oral bioavailability of drugs that are poorly absorbed. The lipophilic nature of the pivaloyl group can improve the drug's ability to cross cell membranes. Once absorbed, the this compound ester is hydrolyzed by esterase enzymes to release the active drug.

Logical Workflow for Protecting Group Selection

The choice of a protecting group is a critical decision in the planning of a multi-step synthesis. The following diagram illustrates a logical workflow for selecting an alcohol protecting group, with a focus on when to consider the pivaloyl group.

Conclusion

From its initial discovery in the 19th century to its current status as a workhorse in modern organic synthesis, the pivaloyl group has proven to be a remarkably versatile and reliable tool. Its inherent steric bulk provides a level of stability that few other acyl protecting groups can match, allowing for a wide range of chemical transformations to be performed in its presence. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the history, synthesis, and reactivity of the pivaloyl group is essential for its effective application in the creation of complex and valuable molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. PIVALOYL CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 3. CN1227836A - Continuous process for preparation of pivaloyl chloride and of aroyl chloride - Google Patents [patents.google.com]

- 4. Pivalic acid - Wikipedia [en.wikipedia.org]

- 5. Koch reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. patents.justia.com [patents.justia.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 10. Pivalic Acid Esters, Pivalates [organic-chemistry.org]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. sciforum.net [sciforum.net]

- 13. Ethyl trimethylacetate(3938-95-2) 1H NMR [m.chemicalbook.com]

- 14. mical sito Figure 1. H NMR of methyl this compound We | Chegg.com [chegg.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

Pivalic Acid Synthesis from Isobutene via the Koch Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalic acid, also known as 2,2-dimethylpropanoic acid, is a valuable carboxylic acid and a critical building block in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Its sterically hindered tert-butyl group imparts unique properties such as resistance to hydrolysis and thermal stability to its derivatives.[2] The most economically significant industrial route to pivalic acid is the Koch reaction (or Koch-Haaf reaction), which involves the carbonylation of isobutene or its precursors. This technical guide provides an in-depth overview of the synthesis of pivalic acid from isobutene via the Koch reaction, focusing on the reaction mechanism, experimental protocols, and a comparative analysis of catalytic systems.

Reaction Mechanism and Principles

The Koch reaction is a powerful method for the synthesis of tertiary carboxylic acids from alkenes, alcohols, or alkyl halides under acidic conditions with carbon monoxide.[3] The synthesis of pivalic acid from isobutene proceeds through a series of key steps initiated by a strong acid catalyst.

The generally accepted mechanism involves:[3]

-

Carbocation Formation: The reaction is initiated by the protonation of isobutene by a strong acid, leading to the formation of a stable tertiary carbocation (tert-butyl cation).

-

Carbon Monoxide Attack: The tert-butyl cation is then attacked by the nucleophilic carbon of carbon monoxide, forming an acylium ion.

-

Hydrolysis: The acylium ion is subsequently hydrolyzed by water to yield pivalic acid and regenerate the proton catalyst.

A variation of this is the Koch-Haaf reaction, which utilizes formic acid as an in-situ source of carbon monoxide in the presence of a strong acid like sulfuric acid. This method can often be performed under milder conditions, sometimes even at room temperature and atmospheric pressure.[3]

Diagram of the Koch Reaction Pathway for Pivalic Acid Synthesis

Caption: Reaction pathway for the synthesis of pivalic acid from isobutene via the Koch reaction.

Quantitative Data Presentation

The yield and selectivity of pivalic acid synthesis are highly dependent on the choice of catalyst, substrate, and reaction conditions. The following tables summarize quantitative data from various reported experimental setups.

Table 1: Synthesis of Pivalic Acid from Isobutene

| Catalyst | Pressure (CO) | Temperature | Reaction Time | Yield | Purity | Reference |

| Concentrated H₂SO₄ | 5 MPa | Room Temp. | 0.5 h | 74% | 97% | [1] |

| BF₃ | 10 psi | 95°C | - | ~10% | - | [4] |

| BF₃ | 10 psi | 125°C | - | 80% | - | [4] |

| BF₃ | 65 psi | 127°C | - | 88.4% | - | [4] |

Table 2: Synthesis of Pivalic Acid from Isobutene Precursors (Koch-Haaf Reaction)

| Substrate | Catalyst | Molar Ratio (Substrate:HCOOH:H₂SO₄) | Temperature | Reaction Time | Yield | Purity | Reference |

| Isobutanol | HF | - | - | 26 h | 91.2% | - | [1] |

| Isobutanol | H₂SO₄ | 1:2:6 | Room Temp. | - | - | - | [1] |

| tert-Butanol | H₂SO₄ | - | 0-5°C | 3 h | 62.8% | 97% | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of Pivalic Acid from Isobutene using Concentrated Sulfuric Acid [1]

-

Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, and temperature and pressure sensors is required.

-

Charging the Reactor: Isobutene is dissolved in a suitable solvent such as chloroform (B151607) and charged into the reactor. Concentrated sulfuric acid is then carefully added.

-

Pressurization and Reaction: The reactor is sealed and purged with nitrogen before being pressurized with carbon monoxide to 5 MPa.

-

Reaction Conditions: The reaction mixture is stirred vigorously at room temperature for 30 minutes.

-

Work-up: After the reaction, the reactor is carefully depressurized. The reaction mixture is then hydrolyzed with water.

-

Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude pivalic acid is then purified by distillation.

Protocol 2: Synthesis of Pivalic Acid from Isobutene using Boron Trifluoride Catalyst [4]

-

Reactor Preparation: A high-pressure autoclave is evacuated and then pressurized with boron trifluoride (BF₃) gas to the desired pressure (e.g., 10-65 psi).

-

Solvent and Reactant Addition: Anhydrous isobutane (B21531) is added as a solvent, and the stirrer is started. The autoclave is then pressurized with carbon monoxide to approximately 1200 psi and heated to the reaction temperature (e.g., 95-127°C). A solution of isobutene in isobutane is co-added with water to the reactor.

-

Reaction: The reaction is allowed to proceed under these conditions.

-

Product Recovery: After the reaction is complete, the reactor is cooled and depressurized. The liquid product is recovered for analysis and purification.

Protocol 3: Koch-Haaf Synthesis of Pivalic Acid from tert-Butanol [1]

-

Reaction Vessel: A glass reactor equipped with a dropping funnel, mechanical stirrer, and a cooling bath is used.

-

Reagent Addition: tert-Butanol and formic acid are mixed in the reactor. The mixture is cooled to 0-5°C in an ice bath.

-

Catalyst Addition: Concentrated sulfuric acid is added dropwise to the stirred mixture while maintaining the temperature between 0-5°C.

-

Reaction: The reaction mixture is stirred at this low temperature for 3 hours.

-

Work-up and Purification: The reaction mixture is poured over crushed ice, and the resulting solid pivalic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization or distillation.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of pivalic acid via the Koch reaction.

Conclusion

The Koch reaction provides a direct and efficient pathway for the industrial production of pivalic acid from readily available isobutene. The choice of catalyst, whether a strong protic acid like sulfuric acid or a Lewis acid such as boron trifluoride, along with careful control of reaction parameters like temperature and pressure, are critical for achieving high yields and purity. The Koch-Haaf variant offers a valuable alternative that can circumvent the need for high-pressure carbon monoxide handling. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries for the development and optimization of pivalic acid synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review [comptes-rendus.academie-sciences.fr]

- 3. researchgate.net [researchgate.net]

- 4. US5227521A - Preparation of trialkylacetic acids, particularly of pivalic acid, using lewis acid catalysts - Google Patents [patents.google.com]

Pivalate-Containing Compounds in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic modification of drug candidates to optimize their pharmacokinetic and pharmacodynamic properties is a cornerstone of successful drug development. Among the various prodrug strategies employed, the use of the pivalate (trimethylacetate) moiety has emerged as a significant approach to enhance the oral bioavailability of parent drug molecules. This is primarily achieved by masking polar functional groups, thereby increasing the lipophilicity of the drug and facilitating its absorption across biological membranes.

This technical guide provides a comprehensive overview of this compound-containing compounds in medicinal chemistry. It delves into their mechanism of action, therapeutic applications, and the critical considerations for their design and development, including the potential for this compound-induced carnitine depletion. The guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways.

The this compound Prodrug Strategy: Mechanism of Action

The fundamental principle behind the this compound prodrug approach lies in the enzymatic cleavage of the this compound ester bond in vivo, releasing the active parent drug. The pivaloyloxymethyl (POM) group is a common promoiety used for this purpose.

The general workflow for the activation of a this compound prodrug can be visualized as a two-step enzymatic process. This process is crucial for the release of the active drug at the desired site of action.

Therapeutic Applications and Quantitative Data

This compound-containing prodrugs have been successfully developed and marketed for a range of therapeutic indications, including bacterial infections, viral diseases, and inflammation. The following tables summarize key pharmacokinetic parameters for several notable this compound-containing compounds and their active forms, providing a basis for comparative analysis.

Antibiotics

This compound esters have been instrumental in improving the oral absorption of beta-lactam antibiotics.

| Compound | Active Moiety | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |

| Pivampicillin (B1678493) | Ampicillin (B1664943) | 350 mg | 5.73 | ~1 | 12.32 | ~1.8 | [1][2][3][4] |

| 500 mg | 7.05 | ~1 | 18.99 | ~1.8 | [1] | ||

| 700 mg | 8.61 | ~1 | 25.30 | ~1.8 | [1] | ||

| Cefditoren Pivoxil | Cefditoren | 200 mg (fasted) | 1.8 ± 0.6 | 1.5 - 3 | - | 1.6 | [5] |

| 200 mg (fed) | 3.1 ± 1.0 | ~2.5 | - | 1.6 | [5] | ||

| 400 mg (fed) | 4.4 ± 0.9 | ~2.5 | 12.5 ± 1.6 | 1.54 ± 0.20 | [5][6] |

Antivirals

The pivaloyloxymethyl (POM) promoiety has been crucial in the development of oral nucleotide analogue reverse transcriptase inhibitors (NRTIs).

| Compound | Active Moiety | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Adefovir Dipivoxil | Adefovir | 10 mg | 18.4 ± 6.26 | 0.58 - 4.00 | 220 ± 70.0 | 7.48 ± 1.65 | [7][8] |

| Tenofovir (B777) Disoproxil Fumarate (B1241708) | Tenofovir | 300 mg | ~300 | 1 - 3 | ~3000 | ~17 | [9][10][11][12][13] |

Anti-inflammatory Agents

The use of this compound prodrugs extends to non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound | Active Moiety | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |

| Valdecoxib | - | 20 mg | ~0.3 | ~3 | - | 8 - 11 | [14][15] |

| Parecoxib | Valdecoxib | 40 mg IV | ~4.5 | ~0.5 | - | ~8 (valdecoxib) | - |

Anticancer Agents

This compound prodrugs are also being investigated for the delivery of anticancer agents.

| Compound | Active Moiety | Dose | Cmax | Tmax | AUC | Half-life | Note | Reference |

| Pivaloyloxymethyl Butyrate (B1204436) (AN-9) | Butyric Acid | 0.047 - 3.3 g/m²/day (IV) | - | - | - | < 2 min | A partial response was observed in a patient with non-small cell lung cancer.[16] | [16][17][18][19][20] |

Key Biological Pathways

Bacterial Cell Wall Synthesis and Inhibition by Beta-Lactams

Beta-lactam antibiotics, the active forms of prodrugs like pivampicillin, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, they target penicillin-binding proteins (PBPs), which are enzymes responsible for the cross-linking of peptidoglycan chains.

This compound Metabolism and Carnitine Depletion

A significant consideration in the use of this compound-containing prodrugs is the metabolic fate of the liberated pivalic acid. Pivalic acid is poorly metabolized and is primarily eliminated from the body through conjugation with carnitine to form pivaloyl-carnitine, which is then excreted in the urine. This can lead to a depletion of the body's carnitine stores, a condition known as secondary carnitine deficiency.

Carnitine plays a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key energy-producing pathway. The "carnitine shuttle" is the mechanism by which this transport occurs.

Prolonged use of this compound-containing drugs can disrupt this shuttle by depleting carnitine levels, potentially leading to impaired fatty acid metabolism and clinical manifestations such as hypoglycemia and encephalopathy, particularly in children.

Experimental Protocols

Synthesis of this compound Esters

The synthesis of this compound ester prodrugs often involves the use of a reactive pivaloyl-containing intermediate, such as pivaloyloxymethyl chloride (POM-Cl).

Protocol for the Synthesis of a Pivaloyloxymethyl (POM) Ester:

-

Materials:

-

Parent drug with a carboxylic acid or hydroxyl group.

-

Pivaloyloxymethyl chloride (POM-Cl).

-

A suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile).

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

-

Inert atmosphere (e.g., nitrogen or argon).

-

Standard laboratory glassware and stirring equipment.

-

-

Procedure:

-

Dissolve the parent drug in the aprotic solvent under an inert atmosphere.

-

Add the non-nucleophilic base to the solution and stir.

-

Slowly add a stoichiometric equivalent of pivaloyloxymethyl chloride to the reaction mixture at room temperature or with cooling, depending on the reactivity of the substrate.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with water or a mild aqueous acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure pivaloyloxymethyl ester prodrug.

-

In Vitro Enzymatic Hydrolysis Assay

To evaluate the stability and conversion rate of a this compound prodrug to its active form, an in vitro enzymatic hydrolysis assay is performed.

Protocol for In Vitro Hydrolysis in Human Plasma:

-

Materials:

-

This compound prodrug.

-

Human plasma (freshly collected with an anticoagulant).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

A suitable organic solvent for stock solution (e.g., ethanol, DMSO).

-

Quenching solution (e.g., ice-cold acetonitrile).

-

Internal standard for HPLC analysis.

-

Incubator or water bath at 37°C.

-

Centrifuge.

-

HPLC system with a suitable detector.

-

-

Procedure:

-

Prepare a stock solution of the this compound prodrug in the organic solvent.

-

Dilute the human plasma with PBS if necessary (e.g., to 80% v/v).

-

Pre-warm the plasma solution to 37°C.

-

Initiate the reaction by adding a small volume of the prodrug stock solution to the plasma to achieve the desired final concentration.

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding the aliquot to a tube containing ice-cold acetonitrile (B52724) and the internal standard.

-

Vortex the mixture to precipitate plasma proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Analyze the samples by HPLC to quantify the remaining prodrug and the formed active drug over time.

-

Calculate the rate of hydrolysis and the half-life of the prodrug in plasma.[21]

-

Measurement of Carnitine Levels in Plasma by HPLC

Monitoring plasma carnitine levels is crucial during the development and clinical use of this compound-containing drugs.

Protocol for Total and Free Carnitine Measurement:

-

Materials:

-

Human plasma sample.

-

Internal standard (e.g., deuterated carnitine).

-

Perchloric acid or acetonitrile for protein precipitation.

-

Potassium hydroxide (B78521) for hydrolysis of acylcarnitines (for total carnitine).

-

Derivatizing agent (e.g., 1-aminoanthracene (B165094) for fluorescence detection).

-

HPLC system with a suitable column (e.g., C18 reversed-phase) and detector (UV or fluorescence).

-

Mobile phase (e.g., acetonitrile and ammonium (B1175870) acetate buffer).

-

-

Procedure:

-

Sample Preparation (Free Carnitine):

-

To a plasma sample, add the internal standard.

-

Precipitate proteins by adding a cold protein precipitating agent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the proteins.

-

Transfer the supernatant to a clean tube.

-

-

Sample Preparation (Total Carnitine):

-

To a plasma sample, add potassium hydroxide to hydrolyze the acylcarnitines to free carnitine.

-

Incubate the mixture.

-

Neutralize the solution with an acid.

-

Proceed with protein precipitation as described for free carnitine.

-

-

Derivatization:

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the derivatizing agent solution.

-

Incubate to allow the derivatization reaction to complete.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the carnitine derivative from other components using the specified column and mobile phase.

-

Detect and quantify the carnitine derivative using the appropriate detector.

-

Calculate the concentration of free and total carnitine in the plasma sample based on a standard curve.[22][23][24][25][26]

-

-

Conclusion

The use of this compound-containing compounds represents a well-established and effective strategy in medicinal chemistry to overcome challenges in drug delivery, particularly poor oral bioavailability. This guide has provided a comprehensive overview of the key aspects of this approach, from the underlying mechanism of action to therapeutic applications and critical safety considerations. The provided quantitative data, visualizations of relevant biological pathways, and detailed experimental protocols are intended to equip researchers and drug development professionals with the necessary knowledge to effectively design, synthesize, and evaluate novel this compound-containing drug candidates. As with any prodrug strategy, a thorough understanding of the enzymatic activation, metabolic fate of the promoiety, and potential for off-target effects is paramount to the successful development of safe and efficacious medicines. The continued exploration and refinement of the this compound prodrug approach will undoubtedly contribute to the advancement of therapies for a wide range of diseases.

References

- 1. Absorption of pivampicillin as related to dose, and tolerability of a 700 mg tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and tissue penetration of ampicillin and brobactam following oral administration of 2085P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. db.cngb.org [db.cngb.org]

- 4. Pharmacokinetics of bacampicillin compared with those of ampicillin, pivampicillin, and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. drugs.com [drugs.com]

- 9. Single-Dose and Steady-State Pharmacokinetics of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]

- 10. esp.fpclinicalpharma.com.ar [esp.fpclinicalpharma.com.ar]

- 11. Single-dose and steady-state pharmacokinetics of tenofovir disoproxil fumarate in human immunodeficiency virus-infected children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. A phase I study of pivaloyloxymethyl butyrate, a prodrug of the differentiating agent butyric acid, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activity of pivaloyloxymethyl butyrate, a novel anticancer agent, on primary human tumor colony-forming units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of the cytostatic butyric acid pro-drug, pivaloyloxymethyl butyrate, on the tumorigenicity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of the butyrate prodrug pivaloyloxymethyl butyrate (AN9) on a mouse model for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. academic.oup.com [academic.oup.com]

- 24. HPLC Method For Analysis Of L-Carnitine and Arginine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 25. bevital.no [bevital.no]

- 26. bevital.no [bevital.no]

An In-depth Technical Guide to the Solubility of Pivalic Acid and its Esters in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of pivalic acid and its common esters. Understanding the solubility of these compounds is critical in various applications, including organic synthesis, formulation development in the pharmaceutical and agrochemical industries, and as specialty solvents.[1][2][3] This document collates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and provides logical diagrams to illustrate key concepts and workflows.

Introduction to Pivalic Acid and its Esters

Pivalic acid (2,2-dimethylpropanoic acid) is a branched-chain carboxylic acid notable for the steric hindrance provided by its tert-butyl group.[1] This unique structure influences its physical and chemical properties, including its acidity and solubility. Its esters, such as methyl, ethyl, and butyl pivalate, are valued for their stability, with applications as solvents and intermediates in chemical synthesis.[2][3][4] The solubility of these molecules is a fundamental property dictating their utility in solution-based applications. The general principle of "like dissolves like" governs their behavior: the polar carboxylic acid group of pivalic acid allows for some interaction with polar solvents, while the non-polar alkyl portions of the esters dominate their solubility in organic media.[5][6]

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for pivalic acid and its simple esters. It is important to note that much of the data for esters in organic solvents is qualitative, while some of the aqueous solubility data is based on estimations.

Table 1: Solubility of Pivalic Acid

| Solvent | Temperature (°C) | Solubility | Unit | Reference |

| Water | 20 | 21.7 | mg/mL | [7][8] |

| Water | 20 | 2.5 | g/100mL | [8] |

| Water | 20 | 21,700 | mg/L | [8] |

| Ethanol (B145695) | 25 | 220.8 | g/L | [8] |

| Methanol | 25 | 257.11 | g/L | [8] |

| Isopropanol | 25 | 159.36 | g/L | [8] |

Table 2: Solubility of this compound Esters

| Compound | Solvent | Temperature (°C) | Solubility (est.) | Unit | Reference |

| Methyl this compound | Water | 25 | 2,835 | mg/L | [9] |

| Ethyl this compound | Water | 25 | 1,152 | mg/L | [10][11] |

| Butyl this compound | Water | 25 | 126.8 | mg/L | [12] |

Qualitative Solubility Overview

-

Pivalic Acid : Described as very soluble or freely soluble in ethanol and diethyl ether.[7][8][13] It is also soluble in alcohol and ether generally.[1][14]

-

This compound Esters (Methyl, Ethyl, Propyl, Butyl) : These esters are generally characterized as being soluble in alcohol and other common organic solvents.[6][9][10][12] Conversely, they are typically described as insoluble or sparingly soluble in water.[9][10][12][15]

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid solute, like pivalic acid, in a liquid solvent.[16][17][18] This method involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solute.[16][19]

4.1 Materials and Apparatus

-

Analyte (e.g., Pivalic acid, 99%+ purity)

-

Solvent of interest (e.g., Ethanol, HPLC grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporating dishes or vials

-

Pipettes

-

Drying oven or vacuum oven

4.2 Step-by-Step Procedure

-

Preparation of Saturated Solution : Add an excess amount of the solid solute to a vial containing a known volume of the solvent. "Excess" is confirmed by the presence of undissolved solid after equilibration.[16][20]

-

Equilibration : Securely cap the vial and place it in the temperature-controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium.[20]

-

Sample Separation : Once equilibrium is reached, allow the solution to stand at the constant temperature until the excess solid settles. Carefully withdraw a specific volume (e.g., 10 mL) of the clear supernatant using a pipette, ensuring no solid particles are transferred.[16][17] For added certainty, the withdrawn sample can be passed through a syringe filter.

-

Gravimetric Analysis :

-

Transfer the filtered saturated solution into a pre-weighed evaporating dish.[16][17]

-

Record the total weight of the dish plus the solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solute and above that of the solvent.[16][17] A vacuum oven can be used for more sensitive compounds.

-

Continue drying until a constant weight is achieved, which is confirmed by repeated weighings.[16][17]

-

-

Calculation :

-

Weight of solute = (Weight of dish with dry solute) - (Weight of empty dish)

-

Weight of solvent = (Weight of dish with solution) - (Weight of dish with dry solute)

-

Solubility is expressed as grams of solute per 100 g of solvent or other desired units.[16]

-

Visualizations

The following diagrams illustrate the logical relationships governing solubility and a typical experimental workflow.

Caption: Logical relationship between solute/solvent polarity.

Caption: Experimental workflow for solubility determination.

References

- 1. CAS 75-98-9: Pivalic acid | CymitQuimica [cymitquimica.com]

- 2. 3938-95-2(Ethyl this compound) | Kuujia.com [kuujia.com]

- 3. Methyl this compound | Krackeler Scientific, Inc. [krackeler.com]

- 4. Methyl this compound - Wikipedia [en.wikipedia.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Buy Pivalic acid | 75-98-9 [smolecule.com]

- 8. scent.vn [scent.vn]

- 9. methyl this compound, 598-98-1 [thegoodscentscompany.com]

- 10. ethyl this compound, 3938-95-2 [thegoodscentscompany.com]

- 11. ethyl this compound [flavscents.com]

- 12. butyl this compound, 5129-37-3 [thegoodscentscompany.com]

- 13. pivalic acid [chemister.ru]

- 14. labsolu.ca [labsolu.ca]

- 15. Ethyl this compound(3938-95-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. pharmajournal.net [pharmajournal.net]

- 18. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 19. quora.com [quora.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of Pivaloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for pivaloyl chloride (CAS No. 3282-30-2), a highly reactive and hazardous chemical widely used in pharmaceutical and agrochemical synthesis. Adherence to strict safety protocols is essential to mitigate the risks associated with its use.

Chemical and Physical Properties

Pivaloyl chloride, also known as trimethylacetyl chloride, is a colorless to light yellow, fuming liquid with a pungent odor.[1][2] It is a branched-chain acyl chloride, first synthesized in 1874.[3] Its high reactivity stems from the acyl chloride functional group.[2]

| Property | Value | Reference |

| Molecular Formula | C5H9ClO | [4] |

| Molecular Weight | 120.58 g/mol | [1][2] |

| Boiling Point | 105-106 °C | [1] |

| Melting Point | -56 °C | [1] |

| Density | 0.979 - 0.980 g/mL at 20-25 °C | [1][5] |

| Vapor Pressure | 36 - 40 mbar at 20 °C | [4][6] |

| Flash Point | 8 - 19 °C | [1][7][8] |

| Autoignition Temperature | 455 °C / 851 °F | [9] |

Hazard Identification and Classification

Pivaloyl chloride is classified as a hazardous material due to its multiple dangerous properties.[10] It is highly flammable, corrosive, and toxic.[4][11]

| Hazard Class | GHS Classification | Hazard Statement |

| Flammable Liquid | Category 2 | H225: Highly flammable liquid and vapour.[4][11] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals.[4][6] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[4][11] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[4][11] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[12] |

| Acute Toxicity (Inhalation) | Category 1/2 | H330: Fatal if inhaled.[4][11][12] |

Supplemental Hazard Information:

-

Reacts violently with water (EUH014).[11]

-

Lachrymator (substance which increases the flow of tears).[9][13]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling pivaloyl chloride.[10]

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[6][9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, PVC), fire/flame resistant and impervious clothing, and safety footwear.[6][10][14] |

| Respiratory Protection | A full-face respirator with an appropriate cartridge is necessary if exposure limits are exceeded or in case of inadequate ventilation.[6][9] A self-contained breathing apparatus (SCBA) should be used for firefighting.[4][9] |

Handling and Storage

Handling:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[6][10]

-

Ground and bond containers and receiving equipment to prevent static discharge.[4][6]

-

Use only non-sparking tools and explosion-proof equipment.[6][9]

-

Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe vapors or mist.[9][11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][11]

-

Wash hands thoroughly after handling.[14]

Storage:

-

Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[6][14]

-

Keep in a fireproof place.[4]

-

Store away from incompatible materials such as bases, amines, strong oxidizing agents, alcohols, and water.[10][14][15]

-

Protect containers from physical damage and check regularly for leaks.[14]

-

Containers may develop pressure; open carefully and vent periodically.[14]

Reactivity and Incompatibility

Pivaloyl chloride is a reactive chemical that can undergo hazardous reactions.

-

Water: Reacts vigorously and exothermically with water and moisture to produce trimethylacetic acid and corrosive hydrochloric acid gas.[6][8][10]

-

Incompatible Materials: Avoid contact with bases (including amines), strong oxidizing agents, alcohols, and some protic organic solvents like dimethylformamide and dimethyl sulfoxide.[8][14][15]

-

Ethers: May react vigorously or explosively with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.[6][8][15]

-

Metals: Corrosive to most metals, especially in the presence of moisture.[4][7][8]

Spill and Disposal Procedures

Spill Response:

-

Minor Spills:

-

Major Spills:

Disposal:

-

Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[16]

-

Dispose of contents and container to an approved waste disposal plant.[9][13]

-

Empty containers may retain product residue and can be dangerous.[16]

First Aid Measures

Immediate medical attention is required for any exposure to pivaloyl chloride.[4][9]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][14] If not breathing, give artificial respiration.[5] Call a physician or poison control center immediately.[4] |

| Skin Contact | Immediately remove all contaminated clothing.[4][14] Rinse the skin with plenty of water for at least 15 minutes.[13][14] Seek immediate medical attention.[4] |

| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing for at least 15 minutes.[14] Call a physician immediately.[4] |

| Ingestion | Rinse mouth with water.[4] Do NOT induce vomiting.[4][14] Call a physician or poison control center immediately.[4][14] |

Experimental Protocols

Protocol 1: Transfer of Pivaloyl Chloride

-

Preparation:

-

Ensure a chemical fume hood is operational and the work area is clear of incompatible materials.

-

Assemble all necessary equipment, including the sealed source container of pivaloyl chloride, a dry, nitrogen-flushed receiving flask, and a clean, dry syringe or cannula.

-

Don appropriate PPE.

-

-

Inert Atmosphere:

-

Purge the receiving flask with an inert gas (e.g., nitrogen or argon).

-

If using a syringe, ensure it is dry and purged with inert gas.

-

-

Transfer:

-

Carefully open the pivaloyl chloride container, being mindful of potential pressure buildup.

-

Slowly draw the desired amount of liquid into the syringe or transfer via cannula under positive inert gas pressure.

-

Dispense the pivaloyl chloride into the receiving flask.

-

-

Cleanup:

-

Rinse the syringe or cannula with a suitable quenching agent (e.g., a dilute solution of sodium bicarbonate or isopropanol) in a separate flask within the fume hood.

-

Securely close the pivaloyl chloride container.

-

Protocol 2: Quenching of Pivaloyl Chloride

-

Preparation:

-

Perform the quenching procedure in a chemical fume hood.

-

Prepare a quenching solution, such as a dilute solution of sodium bicarbonate, in a flask equipped with a stirrer and placed in an ice bath to manage the exothermic reaction.

-

-

Quenching:

-

Slowly and carefully add the pivaloyl chloride dropwise to the stirred quenching solution.

-

Monitor the reaction temperature and control the addition rate to prevent excessive heat generation.

-

-

Verification:

-

After the addition is complete, allow the mixture to stir until the reaction subsides.

-

Check the pH of the aqueous layer to ensure it is neutral or slightly basic, indicating complete quenching.

-

-

Disposal:

-

Dispose of the quenched mixture as hazardous waste according to institutional guidelines.

-

Visual Safety Guides

Caption: General workflow for handling pivaloyl chloride.

Caption: Decision tree for pivaloyl chloride spill response.

Caption: First aid response for pivaloyl chloride exposure.

References

- 1. grokipedia.com [grokipedia.com]

- 2. nbinno.com [nbinno.com]

- 3. Pivaloyl chloride - Wikipedia [en.wikipedia.org]

- 4. lobachemie.com [lobachemie.com]

- 5. atamankimya.com [atamankimya.com]

- 6. echemi.com [echemi.com]

- 7. spanlab.in [spanlab.in]

- 8. Pivaloyl chloride | 3282-30-2 [chemicalbook.com]

- 9. kscl.co.in [kscl.co.in]

- 10. nbinno.com [nbinno.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. sdfine.com [sdfine.com]

- 15. PIVALOYL CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Notes and Protocols for the Acylation of Secondary Alcohols using Pivaloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Pivaloyl chloride (PivCl), also known as trimethylacetyl chloride, is a highly effective acylating agent used for the introduction of the pivaloyl (Piv) protecting group onto hydroxyl moieties.[1][2] The pivaloyl group is a bulky ester functional group valued in organic synthesis for its steric hindrance and stability under a wide range of reaction conditions, particularly acidic and oxidative environments.[2][3] It is frequently employed to protect alcohols during multi-step syntheses in pharmaceutical and agrochemical development.[1]

This document provides detailed application notes and experimental protocols for the acylation of secondary alcohols using pivaloyl chloride, with a focus on sterically hindered substrates.

Reaction Mechanism and Catalysis

The acylation of an alcohol with pivaloyl chloride proceeds via a nucleophilic acyl substitution mechanism.[1][4] The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of pivaloyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the pivalate ester and hydrochloric acid (HCl).

Due to the relatively low nucleophilicity of secondary alcohols and the steric hindrance of pivaloyl chloride, a base is typically required to neutralize the HCl byproduct and drive the reaction to completion.[3] For more sterically hindered or less reactive secondary alcohols, a nucleophilic catalyst is often necessary to accelerate the reaction.

Common Catalytic Systems:

-

4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective hypernucleophilic catalyst for acylation reactions.[5][6] It reacts with pivaloyl chloride to form a highly reactive N-pivaloylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the secondary alcohol, significantly increasing the reaction rate.[5][7]

-

1-Methylimidazole (B24206) (MI): As a less toxic alternative to DMAP, 1-methylimidazole also serves as an excellent Lewis base catalyst for the acylation of sterically hindered alcohols.[8][9] It offers advantages such as tolerance of acid-sensitive groups and a lack of rearrangement or elimination by-products.[8]

-